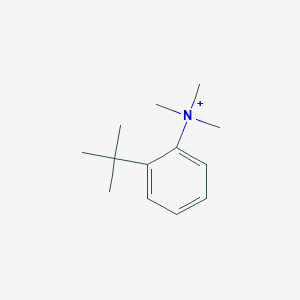
2-tert-Butyl-N,N,N-trimethylanilinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-N,N,N-trimethylanilinium is a quaternary ammonium compound characterized by the presence of a tert-butyl group and three methyl groups attached to the nitrogen atom. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,N,N-trimethylanilinium typically involves the alkylation of 2-tert-butylaniline with methyl iodide or methyl bromide under basic conditions. The reaction proceeds as follows:
Starting Material: 2-tert-butylaniline
Reagents: Methyl iodide or methyl bromide
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate
Procedure: The 2-tert-butylaniline is dissolved in an appropriate solvent (e.g., ethanol or acetone), and the methylating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Continuous Stirring: Ensures uniform reaction conditions and efficient mixing.
Purification: Industrial purification methods such as distillation, crystallization, or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the bulky tert-butyl group may hinder these processes.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced species.
Aplicaciones Científicas De Investigación
2-tert-Butyl-N,N,N-trimethylanilinium finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-N,N,N-trimethylanilinium involves its interaction with molecular targets through ionic and hydrophobic interactions. The bulky tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes or enzyme active sites, potentially disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylaniline: Lacks the quaternary ammonium group but shares the tert-butyl group.
N,N,N-Trimethylanilinium: Similar quaternary ammonium structure but without the tert-butyl group.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains multiple tert-butyl groups, providing even greater steric hindrance.
Uniqueness
2-tert-Butyl-N,N,N-trimethylanilinium is unique due to the combination of the tert-butyl group and the quaternary ammonium structure. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where steric hindrance and ionic interactions are crucial.
Propiedades
Número CAS |
112124-73-9 |
|---|---|
Fórmula molecular |
C13H22N+ |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
(2-tert-butylphenyl)-trimethylazanium |
InChI |
InChI=1S/C13H22N/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3/q+1 |
Clave InChI |
HJJBZLMTNCZXMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


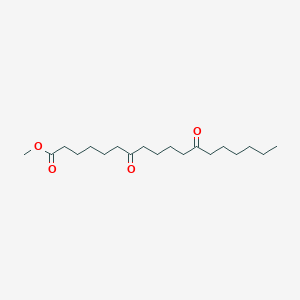
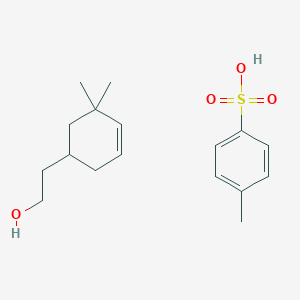

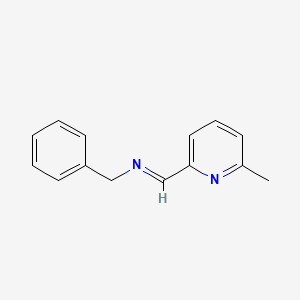
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
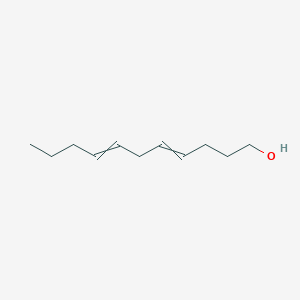
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)

![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
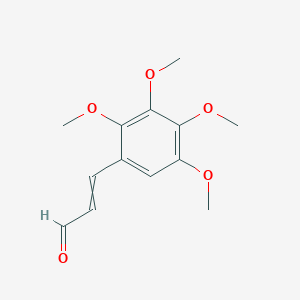
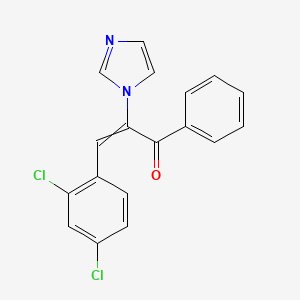
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
